二乙胺氢溴酸盐

描述

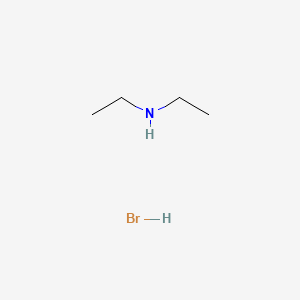

Diethylamine hydrobromide is an organic compound with the molecular formula C4H12BrN and a molecular weight of 154.05 g/mol . It is a white to almost white crystalline powder that is hygroscopic and has a melting point of 218-220°C . This compound is commonly used in organic synthesis as a catalyst and reducing agent .

科学研究应用

Diethylamine hydrobromide has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of various organic compounds, such as α-bromovinyltrimethylsilane.

Biology: It is used in the study of mitochondrial electron transport chain and oxidative cellular injury.

Medicine: It is used in the formulation of pharmaceutical compounds and as a reagent in drug synthesis.

Industry: It is used as a catalyst and reducing agent in industrial chemical processes.

作用机制

Target of Action

Diethylamine hydrobromide is a colorless, odorless salt with high solubility, often used as a reagent in organic chemistry . It can interact with a range of biomolecules, including DNA and proteins . .

Mode of Action

It is known that the compound can interact with various biomolecules, potentially influencing their function

Biochemical Pathways

It is known that the compound can interact with a range of biomolecules, potentially influencing various biochemical pathways

Pharmacokinetics

It is known that the compound is highly soluble , which could potentially influence its bioavailability

Result of Action

It is known that the compound can interact with a range of biomolecules, potentially influencing their function

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethylamine hydrobromide. For instance, if a hydrate is exposed to a dry environment, it can lose the water of crystallization to attain a lower state of hydration or an anhydrous form . The exchange of water between the drug and excipients such as starch or cellulose can also affect the solubility and mechanical properties of a drug product .

生化分析

Biochemical Properties

Diethylamine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is involved in the synthesis of several biomolecules and can act as a nucleophile in Mannich reactions, forming diethylaminomethyl substituents . This compound interacts with enzymes such as acetylcholinesterase, where it can act as an inhibitor, affecting neurotransmission processes . Additionally, diethylamine hydrobromide can form complexes with metal ions, influencing various biochemical pathways.

Cellular Effects

Diethylamine hydrobromide has notable effects on cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in neurotransmission . This compound has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, diethylamine hydrobromide can alter metabolic fluxes by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, diethylamine hydrobromide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This inhibition can affect neurotransmission and other related processes. Additionally, diethylamine hydrobromide can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethylamine hydrobromide can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or strong acids . Long-term exposure to diethylamine hydrobromide in in vitro studies has shown that it can lead to changes in cellular function, including alterations in cell signaling and metabolism . In in vivo studies, prolonged exposure can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of diethylamine hydrobromide vary with different dosages in animal models. At low doses, it can act as a mild stimulant, affecting neurotransmission and metabolic processes . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where certain dosages lead to significant changes in cellular function and overall health of the animal models.

Metabolic Pathways

Diethylamine hydrobromide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic fluxes and levels of key metabolites. The compound can also affect the activity of enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Transport and Distribution

Within cells and tissues, diethylamine hydrobromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of diethylamine hydrobromide can be influenced by factors such as pH and the presence of other biomolecules.

Subcellular Localization

Diethylamine hydrobromide exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, it can localize to the nucleus, affecting gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of diethylamine hydrobromide is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

准备方法

Diethylamine hydrobromide can be synthesized through the reaction of diethylamine with hydrobromic acid. The general synthetic route involves the following steps:

Reaction of Diethylamine with Hydrobromic Acid: Diethylamine is reacted with hydrobromic acid to form diethylamine hydrobromide. [ (C_2H_5)_2NH + HBr \rightarrow (C_2H_5)_2NH \cdot HBr ]

Purification: The resulting product is then purified through recrystallization to obtain pure diethylamine hydrobromide.

化学反应分析

Diethylamine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylamine group acts as a nucleophile.

Reduction Reactions: It can act as a reducing agent in organic synthesis.

Formation of Imines: Diethylamine hydrobromide can react with aldehydes and ketones to form imines (Schiff bases) under acid-catalyzed conditions.

Common reagents and conditions used in these reactions include hydrobromic acid, aldehydes, ketones, and acid catalysts. Major products formed from these reactions include imines and reduced organic compounds .

相似化合物的比较

Diethylamine hydrobromide can be compared with other similar compounds such as:

Diethylamine hydrochloride: Similar in structure but uses hydrochloric acid instead of hydrobromic acid.

Triethylamine: Contains an additional ethyl group, making it a tertiary amine.

Diethylammonium chloride: Similar in structure but uses ammonium chloride instead of hydrobromic acid.

Diethylamine hydrobromide is unique due to its specific reactivity with hydrobromic acid, which imparts distinct chemical properties and reactivity patterns .

属性

IUPAC Name |

N-ethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATGHKSFEUVOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878709 | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-12-0 | |

| Record name | Ethanamine, N-ethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6274-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diethylamine Hydrobromide contribute to improved perovskite light-emitting diodes (PeLEDs)?

A: Diethylamine Hydrobromide (DEABr), alongside other additives, plays a crucial role in enhancing the performance of sky-blue PeLEDs through a defect-passivation strategy []. While the exact mechanism is not fully elucidated in the provided abstract, it suggests that DEABr assists in reducing defects within the perovskite material, ultimately leading to improved efficiency of the LEDs.

Q2: Can you explain the role of Diethylamine Hydrobromide in creating water-soluble rosin flux and its advantages for soldering applications?

A: Diethylamine Hydrobromide acts as an activator in water-soluble rosin fluxes (WSRFs) []. These fluxes, typically comprising polyethylene glycol (PEG)-rosin derivatives, benefit from the addition of DEABr due to its ability to enhance the flux's activity. This leads to improved wetting ability during soldering, even with low-halide-content formulations. This characteristic is crucial for applications requiring low corrosion and high insulation resistance, essential for electronics manufacturing.

Q3: How does Diethylamine Hydrobromide impact the infectivity of Trypanosoma cruzi, the parasite responsible for Chagas disease?

A: Research indicates that Diethylamine Hydrobromide exhibits trypanocidal activity against Trypanosoma cruzi []. Specifically, concentrations as low as 50 micromol/L were observed to completely eliminate the parasite in culture within four days. Electron microscopy studies revealed that DEABr causes significant damage to the parasite's cellular structures, including the dilation of perinuclear membranes and swelling of mitochondria. This ultimately disrupts the parasite's membrane functions, impairing its ability to infect host cells and leading to its death.

Q4: What is the effect of Diethylamine Hydrobromide on skeletal muscle?

A: Studies utilizing frog sartorius muscles revealed that Diethylamine Hydrobromide can induce transient muscle contracture []. This effect is attributed to the drug's ability to release calcium (Ca2+) from specific sites within the muscle, thereby triggering contraction. This release mechanism appears distinct from that of other muscle contracture agents like quinine. Further, DEABr appears to interfere with calcium uptake by the sarcoplasmic reticulum, further contributing to sustained muscle contraction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea](/img/structure/B1243913.png)